4-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a chemical compound with the molecular formula and a molecular weight of approximately 239.67 g/mol. It is classified under organoheterocyclic compounds, specifically within the class of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is of interest in various scientific fields due to its potential applications in pharmaceuticals and agrochemicals, where fluorinated pyridines serve as crucial structural motifs .
The synthesis of 4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine can be approached through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reactant concentrations, to optimize yield and purity.
The molecular structure of 4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine features:
InChI=1S/C11H11ClFN3/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7H2
C1=CC=NC(=C1)C2=NN(C=C2CCl)CCF
The structural representation indicates the presence of a chloromethyl group and a fluoroethyl group attached to a pyrazole ring, which is further connected to a pyridine ring. The arrangement of these functional groups contributes to the compound's unique chemical properties and potential biological activities .
4-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine can participate in various chemical reactions:
These reactions are essential for developing derivatives that may exhibit enhanced pharmacological properties or improved efficacy in agricultural applications .
4-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine has several potential applications:
Research continues to explore its efficacy in these domains, emphasizing the importance of fluorinated compounds in modern chemistry .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2